molecular formula C13H19NO B5787933 N-(tert-butyl)-2,5-dimethylbenzamide CAS No. 148315-31-5

N-(tert-butyl)-2,5-dimethylbenzamide

Cat. No. B5787933
CAS RN: 148315-31-5
M. Wt: 205.30 g/mol
InChI Key: ZIRFIVHCFGYUQX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2,5-dimethylbenzamide, commonly known as Boc-2,5-dimethylbenzamide, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a protecting group in organic synthesis.

Mechanism of Action

Boc-2,5-dimethylbenzamide acts as a protecting group by forming a stable amide bond with the amine group of the amino acid. This prevents unwanted reactions from occurring during the synthesis process. Boc-2,5-dimethylbenzamide can be removed from the amine group through treatment with an acid, such as trifluoroacetic acid (TFA), which cleaves the Boc group and releases the amine.
Biochemical and Physiological Effects:
Boc-2,5-dimethylbenzamide does not have any known biochemical or physiological effects. It is used solely as a protecting group in organic synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-2,5-dimethylbenzamide as a protecting group is its stability under basic conditions. This allows for the use of strong bases, such as sodium hydroxide or lithium diisopropylamide (LDA), in the synthesis process. Additionally, Boc-2,5-dimethylbenzamide is easily removed from the amine group through treatment with TFA.
One limitation of using Boc-2,5-dimethylbenzamide is its sensitivity to acidic conditions. This can lead to unwanted cleavage of the Boc group during the synthesis process. Additionally, Boc-2,5-dimethylbenzamide can be difficult to remove from the amine group of certain amino acids, such as tryptophan.

Future Directions

For Boc-2,5-dimethylbenzamide include the development of new protecting groups with improved stability and ease of removal. Additionally, Boc-2,5-dimethylbenzamide may be used in the synthesis of new pharmaceutical compounds and natural products. The use of Boc-2,5-dimethylbenzamide in the synthesis of fluorescent dyes and imaging agents may also be explored further. Finally, the development of new methods for the removal of Boc-2,5-dimethylbenzamide from the amine group of amino acids may be investigated.

Synthesis Methods

Boc-2,5-dimethylbenzamide can be synthesized by reacting 2,5-dimethylbenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction produces Boc-2,5-dimethylbenzamide and dicyclohexylurea as a byproduct. The product can be purified through recrystallization or column chromatography.

Scientific Research Applications

Boc-2,5-dimethylbenzamide is commonly used as a protecting group in organic synthesis. It is used to protect the amine group of amino acids during peptide synthesis. Boc-2,5-dimethylbenzamide is also used in the synthesis of pharmaceutical compounds and natural products. Additionally, Boc-2,5-dimethylbenzamide is used in the synthesis of fluorescent dyes and imaging agents.

properties

IUPAC Name

N-tert-butyl-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-6-7-10(2)11(8-9)12(15)14-13(3,4)5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRFIVHCFGYUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358936
Record name Benzamide, N-(1,1-dimethylethyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148315-31-5
Record name Benzamide, N-(1,1-dimethylethyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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